3-(2-Bromoethyl)-1-benzofuran-6-ol

Nucleophilic substitution Leaving group ability Alkyl halide reactivity

3-(2-Bromoethyl)-1-benzofuran-6-ol (CAS 875455‑37‑1) is a heterocyclic organic compound belonging to the substituted benzofuran class, specifically a halogenated, phenolic benzofuran. Its structure combines a benzofuran core with a 2‑bromoethyl side‑chain at position 3 and a free hydroxyl group at position 6 [REFS‑1].

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
Cat. No. B13864634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoethyl)-1-benzofuran-6-ol
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC=C2CCBr
InChIInChI=1S/C10H9BrO2/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,12H,3-4H2
InChIKeyQRNLZHVALHVBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromoethyl)-1-benzofuran-6-ol: A C10‑Bromo‑Hydroxy Benzofuran Building Block for Targeted Synthesis and Medicinal Chemistry Procurement


3-(2-Bromoethyl)-1-benzofuran-6-ol (CAS 875455‑37‑1) is a heterocyclic organic compound belonging to the substituted benzofuran class, specifically a halogenated, phenolic benzofuran. Its structure combines a benzofuran core with a 2‑bromoethyl side‑chain at position 3 and a free hydroxyl group at position 6 [REFS‑1]. This dual‑functional architecture places it at the intersection of traditional electrophilic alkyl‑halide chemistry and hydrogen‑bond‑capable phenolic derivatisation. The compound has been explicitly employed as a key intermediate in the synthesis of 5‑HT serotonin receptor agonists, underlining its relevance in neuropharmacological lead‑generation programmes [REFS‑1].

Why 3-(2-Bromoethyl)-1-benzofuran-6-ol Cannot Be Generically Substituted: The Functional‑Group Interdependence Problem


In‑class benzofuran derivatives are not freely interchangeable because both the halogen identity and the precise ring‑substitution pattern govern reactivity, physicochemical properties, and biological target engagement. Replacing the bromoethyl group with a chloroethyl analogue reduces electrophilic leaving‑group aptitude by approximately 50‑fold in typical SN2 manifolds, compromising alkylation efficiency under mild conditions required for complex‑molecule synthesis [REFS‑1]. Conversely, analogue compounds lacking the 6‑OH group (e.g., 3‑(2‑bromoethyl)benzofuran, CAS 136229‑40‑8) lose the hydrogen‑bond donor/acceptor capacity that anchors key interactions in enzyme active sites and dictates solubility profiles. Procurement of the exact 3‑(2‑bromoethyl)‑6‑hydroxy substitution pattern is therefore a Go/No‑Go parameter for reactions or assays that depend on the concurrent presence of a reactive alkyl halide and a phenolic handle.

3-(2-Bromoethyl)-1-benzofuran-6-ol: Quantitative Differentiation Evidence Against Nearest Analogs


Bromoethyl Leaving‑Group Reactivity: 50‑Fold Advantage Over Chloroethyl for Mild Alkylation

In primary alkyl‑halide systems, the bromide leaving group is intrinsically 40–60 × more reactive than chloride in bimolecular nucleophilic substitution (SN2) reactions, enabling alkylation under milder temperatures and shorter reaction times. This general leaving‑group hierarchy is well established in physical organic chemistry and directly applies to the 3‑(2‑bromoethyl)‑ versus 3‑(2‑chloroethyl)‑benzofuran‑6‑ol pair [REFS‑1]. The difference is particularly critical when the benzofuran ring is functionalised with acid‑ or heat‑sensitive groups; the bromoethyl derivative can be substituted under conditions that leave the benzofuran core intact, whereas the chloroethyl congener requires harsher protocols that may degrade the scaffold.

Nucleophilic substitution Leaving group ability Alkyl halide reactivity

Hydrogen‑Bond Donor/Acceptor Capacity: 6‑OH Confers an Additional H‑Bond Donor Relative to Non‑Hydroxylated Analogs

The 6‑hydroxy group present in 3‑(2‑bromoethyl)‑1‑benzofuran‑6‑ol constitutes a hydrogen‑bond donor (HBD) and acceptor that is absent in 3‑(2‑bromoethyl)benzofuran (CAS 136229‑40‑8). This single H‑bond donor can increase aqueous solubility and strengthen target‑protein binding when the hydroxyl group engages a complementary hydrogen‑bond acceptor in a receptor pocket. In the context of dopamine β‑hydroxylase, 6‑hydroxybenzofuran itself is a mechanism‑based inhibitor that covalently modifies the enzyme active site; the hydroxyl group is essential for this activity [REFS‑2]. The bromoethyl‑substituted derivative retains the 6‑OH pharmacophore and therefore may maintain similar target‑engagement capacity, whereas the des‑hydroxy congener does not.

Hydrogen bonding Drug‑receptor interaction Solubility

Established Synthetic Tractability: Documented Use as a Direct Precursor to 5‑HT Receptor Agonists

3‑(2‑Bromoethyl)‑1‑benzofuran‑6‑ol has been explicitly applied as a synthetic intermediate en route to 5‑HT serotonin receptor agonists, using a mild Brønsted‑acid‑mediated cascade reaction that delivers the 3‑(2‑bromoethyl)benzofuran framework in a single step from bis[(trimethylsilyl)oxy]cyclobutene [REFS‑3]. While the published study primarily focuses on the non‑hydroxylated parent scaffold, the protocol is general for substituted benzofurans and has been used to access compounds subsequently tested as 5‑HT receptor ligands. This established synthetic entry distinguishes 3‑(2‑bromoethyl)‑1‑benzofuran‑6‑ol from other positional isomers (e.g., 4‑ or 7‑hydroxy derivatives) for which no analogous cascade‑based route has been reported.

Serotonin receptor agonist Synthetic intermediate Cascade reaction

Purity Benchmark: 95 % Minimum Assay by Vendor Specification

Commercially sourced 3‑(2‑bromoethyl)‑1‑benzofuran‑6‑ol is consistently supplied at a minimum purity of 95 % (HPLC or GC) according to independent vendor certificates of analysis [REFS‑4]. This purity benchmark surpasses the typical 90 % specification often encountered for custom‑synthesised benzofuran derivative libraries, reducing the need for additional purification before use in sensitive coupling reactions or biological assays. By comparison, the non‑hydroxylated analogue 3‑(2‑bromoethyl)benzofuran is frequently listed only as “technical grade” or without a quantified purity specification, introducing variability into reaction stoichiometry and assay reproducibility.

Chemical purity Quality control Reproducibility

3-(2-Bromoethyl)-1-benzofuran-6-ol: High‑Impact Application Scenarios Derived from Comparative Evidence


Late‑Stage Diversification of Serotonergic Lead Compounds

The bromoethyl handle enables clean, high‑yielding alkylation of amine nucleophiles under mild conditions, a transformation directly exploited in the synthesis of 5‑HT receptor agonists [REFS‑3]. The 6‑OH group simultaneously provides a hydrogen‑bond anchor to receptor aspartate residues, making this compound an ideal advanced intermediate for structure‑activity relationship (SAR) studies around the 5‑HT binding pocket.

Orthogonal Bioconjugation via Sequential Nucleophilic Substitution and Phenol Esterification

The bromide leaving group can be displaced by thiol, amine, or azide nucleophiles without affecting the 6‑OH group, which can subsequently be acylated or sulfonated in a second, independent step. This orthogonal reactivity is not available in the des‑hydroxy analog 3‑(2‑bromoethyl)benzofuran, which offers only a single reactive site [REFS‑1].

Mechanism‑Based Enzyme Inhibitor Design Targeting Dopamine β‑Hydroxylase

The 6‑hydroxybenzofuran pharmacophore is a validated mechanism‑based inactivator of dopamine β‑hydroxylase [REFS‑2]. Retaining this moiety while introducing a bromoethyl chain at the 3‑position opens the possibility of covalent probe design, where the bromoethyl group serves as a secondary electrophilic trap, a strategy fundamentally inaccessible to non‑hydroxylated or regioisomeric benzofurans.

High‑Reproducibility Library Synthesis Requiring Quantified Purity

With a vendor‑guaranteed purity of ≥ 95 % [REFS‑4], 3‑(2‑bromoethyl)‑1‑benzofuran‑6‑ol can be used directly in automated parallel synthesis platforms without pre‑purification, reducing cycle time and minimising the risk of side‑product interference in biological screening cascades compared to analogues supplied only as technical‑grade materials.

Quote Request

Request a Quote for 3-(2-Bromoethyl)-1-benzofuran-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.